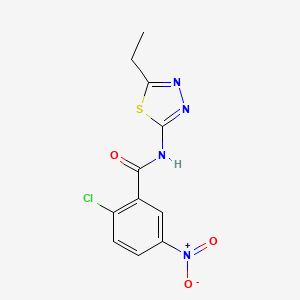

![molecular formula C12H10F3N5OS B5521981 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the condensation of acylhydrazides with various aromatic aldehydes or ketones. For instance, acylthiosemicarbazides and hydrazones containing 1,3,4-thiadiazole rings are synthesized through reactions involving corresponding compound condensation and cyclization processes. These methods highlight the versatility and reactivity of the thiadiazole ring in forming complex molecules with potential biological activity (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is stabilized through intramolecular as well as intermolecular hydrogen bonding. Structural studies, including spectral, X-ray, and DFT studies, of compounds containing the 1,3,4-thiadiazol-2-amine moiety reveal that these molecules crystallize in specific systems and exhibit stable geometries. The stability of these compounds is indicated by the negative values of HOMO and LUMO energies, suggesting their potential for various chemical and biological applications (Dani et al., 2013).

Chemical Reactions and Properties

1,3,4-Thiadiazole derivatives undergo various chemical reactions, including cyclization and condensation, to form complex molecules with diverse functional groups. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of these compounds. The reactivity of thiadiazole derivatives towards different reagents and conditions enables the synthesis of a wide range of molecules with potential pharmacological properties (Burghate et al., 2007).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives, including solubility, crystallinity, and thermal stability, are influenced by their molecular structure and substituent groups. These properties are essential for determining the compound's suitability for various applications, particularly in pharmaceutical formulations. Studies on novel polyhydrazides containing 1,3,4-thiadiazole moieties have shown that these compounds exhibit specific solubility patterns and thermal properties, which can be correlated with their molecular structure (Al-muaikel & El‐Emary, 2003).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, compounds synthesized by refluxing 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole with formaldehyde and ammonium chloride have shown moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents.

Anticancer Applications

Thiadiazole derivatives have also been explored for their anticancer properties. New benzothiazole acylhydrazones, for instance, have shown promising anticancer activity. The synthesis of these compounds involves reactions between substituted benzothiazoles and various benzaldehyde derivatives, indicating a broad scope for structural modifications to enhance anticancer efficacy (Osmaniye et al., 2018).

Antitumor and Antihypertensive Applications

Research has demonstrated the antitumor activities of 2-amino-1,3,4-thiadiazoles derivatives, indicating their potential as antitumor agents. Some selected compounds were found to be active, showcasing the therapeutic potential of thiadiazole derivatives in cancer treatment (Sancak et al., 2007). Additionally, thiosemicarbazides and thiadiazoles have been synthesized with good antihypertensive α-blocking activity, suggesting their application in managing hypertension (Abdel-Wahab et al., 2008).

Antibacterial and Antifungal Activities

Novel derivatives of thiadiazoles have been synthesized and shown to possess significant antimicrobial activity. For example, novel isochroman-triazoles and thiadiazole hybrids have been designed, synthesized, and found to exhibit moderate to good antibacterial activity against several bacterial strains, compared to standard drugs like ampicillin (Saeed & Mumtaz, 2017).

Eigenschaften

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N5OS/c13-12(14,15)8-4-2-1-3-7(8)6-17-18-9(21)5-10-19-20-11(16)22-10/h1-4,6H,5H2,(H2,16,20)(H,18,21)/b17-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQNCNJJXVHJC-UBKPWBPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CC2=NN=C(S2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)

![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)

![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)

![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)

![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)

![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)

![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)

![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)

![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)

![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)